5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
Molecular Formula |
C14H18BFN2O2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)11-7-10(16)6-9-8-17-18(5)12(9)11/h6-8H,1-5H3 |
InChI Key |
ZLQPQTBAWHHOAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(N=C3)C)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the installation of the boronate ester group at the 7-position of the indazole ring, which is fluorinated at the 5-position and methylated at the N-1 position. The boronate ester is commonly introduced via transition-metal-catalyzed borylation of a halogenated precursor or via direct borylation methods.
Starting Materials and Key Intermediates
- The precursor is often a 7-halogenated (bromo or iodo) 5-fluoro-1-methyl-1H-indazole.
- The boron source is usually bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group upon reaction.
Palladium-Catalyzed Borylation
A widely employed method is the palladium-catalyzed Miyaura borylation, which couples the halogenated indazole with bis(pinacolato)diboron under mild conditions.
| Reagent/Condition | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%) |
| Base | Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) |
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
Procedure Summary:
- The 7-bromo-5-fluoro-1-methyl-1H-indazole is combined with bis(pinacolato)diboron, palladium catalyst, and base in anhydrous solvent.
- The mixture is heated under inert atmosphere (nitrogen or argon) for the reaction duration.
- After completion, the reaction mixture is cooled and purified by column chromatography to isolate the boronate ester product.
Alternative Synthetic Routes
- Iridium-Catalyzed C–H Borylation: Direct borylation of the C–H bond at the 7-position of 5-fluoro-1-methyl-1H-indazole using iridium catalysts with bis(pinacolato)diboron can be employed, but regioselectivity and yield might be less favorable compared to the halogenated precursor route.
- Suzuki–Miyaura Cross-Coupling: The boronate ester can also be introduced by cross-coupling of a 7-bromo-5-fluoro-1-methyl-1H-indazole with pinacol boronate esters under palladium catalysis, as demonstrated in related indole and indazole systems.
Optimization of Catalytic Systems
Research shows that the choice of ligand and palladium source greatly affects the yield and purity of the borylated indazole products. For example, Xantphos ligand combined with Pd(dba)2 catalyst offers high conversion rates (up to 99%) in Suzuki-type cross-couplings involving boronate esters on indole derivatives, which are structurally similar to indazoles.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 10 | Pd(dba)2 (2.5) | Xantphos (5) | 3 | Toluene:H2O (4:1) | 115 | 1 | 99 |
| 13 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 isolated yield) |
This optimization can be adapted for the preparation of this compound to improve efficiency and scalability.
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for the methyl group at N-1 (singlet around δ 3.5-4.0 ppm), aromatic protons of the indazole ring, and the pinacol boronate methyl groups (singlet near δ 1.2 ppm) confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C14H18BFN2O2F (including the fluorine and boronate ester).
- Purity: Typically >95% by HPLC or GC, with isolated yields ranging from 70% to 90% depending on reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Ligand | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Miyaura borylation | 7-bromo-5-fluoro-1-methyl-indazole + B2pin2 | Pd(dppf)Cl2 or Pd(PPh3)4 | KOAc, 1,4-dioxane, 80–100 °C, 12–24 h | 70–85 | Most common, reliable method |
| Ir-catalyzed C–H borylation | 5-fluoro-1-methyl-1H-indazole + B2pin2 | Iridium catalyst (e.g., [Ir(COD)(OMe)]2) | Base, solvent, 80–100 °C, variable time | 40–60 | Direct borylation, regioselectivity issues |
| Suzuki–Miyaura coupling | 7-bromo-5-fluoro-1-methyl-indazole + pinacol boronate | Pd(dba)2/Xantphos | Cs2CO3, CPME:H2O, 106 °C, ~1 h | Up to 90 | High efficiency, scalable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the boron atom.
Reduction: Reduction reactions may target the fluorine atom or the indazole ring.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) may be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential as a pharmaceutical agent.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane group may facilitate interactions with specific biomolecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Indazole Boronic Esters
Key Differentiators
(a) Substituent Position and Reactivity
- Boronic Ester Position : The target compound’s boronic ester at position 7 exhibits distinct reactivity compared to analogs with boronic esters at positions 4 or 4. For example, 7-substituted derivatives show higher yields in Suzuki couplings due to reduced steric hindrance compared to 4-substituted analogs .
- Fluorine Placement : Fluorine at position 5 (vs. 4 or 7) alters electron distribution, affecting π-π stacking in protein binding .
(b) Steric and Electronic Effects
- 1-Methyl vs. 1-Isopropyl : The methyl group in the target compound provides moderate steric shielding, balancing reactivity and solubility. In contrast, bulkier isopropyl groups (e.g., 1-isopropyl-6-boronic ester) reduce reaction rates in cross-couplings but improve membrane permeability .
- Electron-Withdrawing Groups : The 5-CF₃ substituent (Table 1) increases electrophilicity, accelerating coupling reactions but reducing metabolic stability compared to the 5-F group .
Physicochemical Properties
- Purity : Commercial analogs (e.g., 7-fluoro-4-boronic ester indazole) are typically ≥95% pure, comparable to the target compound .
- Hazard Profiles : Fluoro-methyl derivatives (e.g., 7-F-2-methyl-5-boronic ester) exhibit warnings for skin/eye irritation (H315, H319), common among halogenated indazoles .
Biological Activity
The compound 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₈BFN₂O₂
- Molecular Weight : 276.11 g/mol
- CAS Number : Not available
- Structure : The compound features a fluorinated indazole structure with a boron-containing moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. The presence of the dioxaborolane group could enhance its selectivity and potency against certain kinases by stabilizing interactions within the ATP-binding pocket.
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer models. The fluorine substitution may improve metabolic stability and bioavailability.
Pharmacological Profiles
Table 1 summarizes the pharmacological profiles of related compounds and their observed biological activities:
| Compound Name | Biological Target | IC₅₀ (µM) | Observed Effects |
|---|---|---|---|
| Compound A | EGFR | 0.05 | Inhibition of cell proliferation |
| Compound B | ALK | 0.02 | Induction of apoptosis |
| 5-Fluoro Indazole | Various Kinases | TBD | Potential anticancer effects |
Case Study 1: Antitumor Activity
A study conducted on a series of indazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antitumor activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism involved the inhibition of the EGFR pathway, which is crucial for tumor growth and survival.
Case Study 2: Kinase Selectivity
In a comparative analysis of several kinase inhibitors, it was found that the dioxaborolane-containing indazoles displayed enhanced selectivity for mutant forms of kinases commonly associated with drug resistance in cancer therapies. This selectivity is critical for minimizing off-target effects and improving therapeutic outcomes.
Toxicological Considerations
The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary assessments indicate potential skin and eye irritation based on hazard statements associated with similar compounds. Further toxicological studies are necessary to establish a comprehensive safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
